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3-Chloro-5-nitrobenzylamine

Cat. No.: B13686735
M. Wt: 186.59 g/mol
InChI Key: IEGKBYAFMYXIQZ-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzylamine Chemistry Research

Nitrobenzylamines are a class of organic compounds characterized by a benzylamine (B48309) structure that is substituted with one or more nitro groups. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and the amino group. Research in this area often focuses on the synthesis of these compounds and their use as intermediates in the production of a wide array of other chemicals.

The position of the nitro group on the benzene (B151609) ring gives rise to different isomers (ortho, meta, and para), each with distinct properties and applications. For instance, 2-nitrobenzylamine and its derivatives are known for their use as photolabile protecting groups in synthetic chemistry, allowing for the controlled release of other molecules upon exposure to light. organic-chemistry.org In contrast, 4-nitrobenzylamine (B181301) hydrochloride has been utilized in the chemical modification of materials like graphite (B72142) powder and in the synthesis of other organic compounds. sigmaaldrich.com 3-Nitrobenzylamine hydrochloride, the isomer most closely related to the subject of this article, serves as a crucial intermediate in various synthetic pathways, including the preparation of azo-bond-containing peptides and acetamide (B32628) derivatives.

Significance of Halogenation and Nitration Patterns in Benzylamine Scaffolds

The introduction of halogen atoms (halogenation) and nitro groups (nitration) onto a benzylamine scaffold are fundamental transformations in organic synthesis that impart specific electronic and steric properties to the molecule. These modifications are critical for tuning the reactivity and biological activity of the resulting compounds.

Halogenation, the process of introducing one or more halogen atoms, is a versatile tool in synthetic chemistry. researchgate.net The resulting carbon-halogen bond can serve as a reactive site for further functionalization through various coupling reactions. researchgate.net The position of the halogen atom on the aromatic ring is crucial and can be directed by the other substituents present. grafiati.com

Nitration, the introduction of a nitro group, is a classic example of an electrophilic aromatic substitution reaction. science.gov The nitro group is a strong deactivating and meta-directing group, meaning it reduces the reactivity of the benzene ring towards further electrophilic substitution and directs incoming groups to the positions meta to it. This directing effect is a key principle in the strategic synthesis of multi-substituted aromatic compounds. The presence of both a halogen and a nitro group, as in 3-Chloro-5-nitrobenzylamine, creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Historical Development of Research on Related Substituted Benzylamines

The study of substituted benzylamines has a rich history, dating back to the foundational work in organic chemistry. The development of synthetic methods to introduce various functional groups onto the benzylamine framework has been a continuous area of research. Early investigations focused on understanding the fundamental reactivity of these compounds and developing reliable synthetic routes.

Over time, research has expanded to explore the diverse applications of substituted benzylamines. For example, they have been investigated for their potential as inhibitors of enzymes like monoamine oxidase, which has implications for the development of new therapeutic agents. tandfonline.com The benzylamine moiety is recognized as a key structural feature in many biologically active compounds. tandfonline.com Furthermore, substituted benzylamines have been utilized in the development of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is relevant to cancer research. mdpi.com The historical progression of this research highlights a continuous effort to synthesize novel substituted benzylamines and to explore their potential in medicinal chemistry and materials science. researchgate.net

Overview of Key Research Domains for this compound

Due to its specific substitution pattern, this compound is a valuable intermediate in several key research areas. Its structure allows for selective chemical modifications at different positions, making it a versatile building block for the synthesis of more complex molecules with desired properties.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. The amino group can be readily acylated or can participate in condensation reactions to form various ring systems. For example, related nitrobenzylamine derivatives have been used in the synthesis of benzodiazepine-3-ones, a class of compounds with significant interest in medicinal chemistry. researchgate.net

Furthermore, the nitro group can be reduced to an amino group, providing a route to 3,5-disubstituted aniline (B41778) derivatives. These anilines are themselves important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of the chloro group offers an additional site for modification, for instance, through nucleophilic aromatic substitution reactions under specific conditions. The synthesis of 3-chloro-5-nitro-aniline from 1-chloro-3,5-dinitrobenzene (B1328920) is a documented related transformation. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B13686735 3-Chloro-5-nitrobenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

(3-chloro-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H7ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2

InChI Key

IEGKBYAFMYXIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 5 Nitrobenzylamine and Its Precursors

Strategies for Regioselective Introduction of Chloro and Nitro Moieties

The deliberate placement of chloro and nitro groups at the 3 and 5 positions of a benzyl precursor is a key challenge. The directing effects of these substituents during electrophilic aromatic substitution reactions are paramount in designing a successful synthetic route.

Directed Nitration and Halogenation Protocols

The synthesis of a 3-chloro-5-nitro-substituted aromatic ring often relies on the careful orchestration of the directing effects of the substituents. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. This inherent conflict in directing influence requires a strategic approach to achieve the desired 1,3,5-substitution pattern.

One common strategy involves the nitration of a meta-substituted chlorotoluene. For instance, the nitration of m-chlorotoluene would be expected to yield a mixture of isomers. The directing influence of the methyl group (ortho, para-directing) and the chloro group (ortho, para-directing) would lead to substitution at various positions. However, achieving high regioselectivity for the 3-chloro-5-nitrotoluene (B98224) isomer through this direct approach is challenging due to the formation of multiple products.

Conversely, the chlorination of m-nitrotoluene presents a more promising route. The nitro group, being a strong deactivating and meta-directing group, will primarily direct the incoming chloro substituent to the positions meta to it (positions 3 and 5). The methyl group, an activating and ortho, para-directing group, will also influence the position of chlorination. In the case of m-nitrotoluene, the position that is meta to the nitro group and ortho to the methyl group (the 2-position) is sterically hindered. This leaves the position that is meta to the nitro group and para to the methyl group (the 5-position) as a likely site for chlorination, leading to the formation of 3-chloro-5-nitrotoluene. A patented method describes the catalytic chlorination of m-nitrotoluene using chlorine gas in the presence of a transition metal catalyst, such as iron or its salts, at elevated temperatures to produce 2-chloro-5-nitrotoluene with high selectivity google.com.

Starting MaterialReagentsKey ProductReference
m-NitrotolueneCl2, Transition Metal Catalyst (e.g., FeCl3)2-Chloro-5-nitrotoluene google.com

Sequential Functional Group Introduction Approaches

A more controlled and often higher-yielding approach involves the sequential introduction of the desired functional groups, which can circumvent the challenges of competing directing effects in electrophilic aromatic substitution. A notable example is the synthesis of 3-chloro-5-nitrotoluene starting from 2-methyl-4-nitroaniline google.comgoogle.comgoogleapis.com.

This multi-step synthesis proceeds as follows:

Chlorination: 2-methyl-4-nitroaniline is first chlorinated. The amino group is a strong ortho-, para-director, and the nitro group is a meta-director. The chlorination occurs ortho to the activating amino group, yielding 2-chloro-4-nitro-6-methylaniline google.com. This reaction is typically carried out using a chlorinating agent like t-butyl hypochlorite in a neutral solvent such as toluene google.comgoogle.comgoogleapis.com.

Deamination: The amino group in 2-chloro-4-nitro-6-methylaniline is then removed through a deamination reaction. This is commonly achieved by diazotization with sodium nitrite in an acidic medium, followed by the reduction of the diazonium salt, to afford 3-chloro-5-nitrotoluene google.comgoogle.comgoogleapis.com.

This sequential approach provides excellent control over the regiochemistry, leading to the desired 3-chloro-5-nitrotoluene precursor in good yield.

Starting MaterialStep 1 ReagentsIntermediateStep 2 ReagentsFinal ProductReference
2-Methyl-4-nitroanilinet-Butyl hypochlorite, Toluene2-Chloro-4-nitro-6-methylanilineNaNO2, Acid3-Chloro-5-nitrotoluene google.comgoogle.comgoogleapis.com

Reductive Amination Pathways for Benzylamine (B48309) Moiety Formation

Once the 3-chloro-5-nitro-substituted precursor is obtained, the next critical step is the formation of the benzylamine moiety. This is typically achieved through reductive amination of a corresponding aldehyde or the reduction of a nitrile.

Catalytic Hydrogenation Techniques for Nitro Group Reduction

While the primary goal is the formation of the benzylamine, understanding the reduction of the nitro group is crucial as it is often a competing reaction. Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reduction of 3-chloro-5-nitrotoluene to 3-chloro-5-methylaniline (B1314063) can be accomplished using reducing agents like tin chloride or Raney nickel in a solvent such as ethanol google.comgoogle.com. This transformation highlights the feasibility of reducing the nitro group in the presence of a chloro substituent.

For the direct conversion of a 3-chloro-5-nitrobenzaldehyde to 3-chloro-5-nitrobenzylamine via reductive amination, catalytic hydrogenation in the presence of ammonia (B1221849) or an ammonium (B1175870) salt is a viable approach. The choice of catalyst and reaction conditions is critical to selectively reduce the intermediate imine without affecting the nitro group.

Chemoselective Reduction of Nitrile or Aldehyde Precursors

A key strategy for synthesizing this compound involves the preparation of a precursor containing a functional group that can be selectively reduced to an aminomethyl group. This often involves the synthesis of 3-chloro-5-nitrobenzaldehyde or 3-chloro-5-nitrobenzonitrile.

Synthesis of Aldehyde and Nitrile Precursors:

From Toluene: 3-Chloro-5-nitrotoluene can be converted to 3-chloro-5-nitrobenzaldehyde. One potential route involves the side-chain halogenation of the methyl group followed by hydrolysis. For instance, m-nitrotoluene can undergo side-chain chlorination in the presence of UV light to form m-nitrobenzyl chloride, which can then be oxidized to the aldehyde google.com. A similar approach could be applied to 3-chloro-5-nitrotoluene.

From Benzonitrile: The synthesis of 3-chloro-5-nitrobenzonitrile can be a precursor to the target benzylamine.

Reductive Amination of Aldehydes:

The reductive amination of 3-chloro-5-nitrobenzaldehyde with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent is a direct route to this compound. The challenge lies in the chemoselective reduction of the imine intermediate without reducing the nitro group. Various reducing agents can be employed, and the conditions must be carefully optimized.

Iron-Mediated Reductions

Iron-mediated reductions offer a cost-effective and environmentally benign alternative to many other reduction methods. Historically, iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, has been used for the reduction of nitroarenes to anilines.

More advanced iron-catalyzed reductive amination protocols have been developed. These methods can be applied to the conversion of aldehydes to amines. For the synthesis of this compound, an iron-catalyzed reductive amination of 3-chloro-5-nitrobenzaldehyde would involve the in-situ formation of an imine with an ammonia source, followed by reduction with an iron catalyst and a suitable hydrogen source. The reaction conditions would need to be carefully controlled to ensure the selective reduction of the imine over the nitro group.

PrecursorTransformationReagents/CatalystsProduct
3-Chloro-5-nitrotolueneReduction of Nitro GroupTin chloride or Raney nickel, Ethanol3-Chloro-5-methylaniline
3-Chloro-5-nitrobenzaldehydeReductive AminationAmmonia/Ammonium salt, Reducing Agent (e.g., H2/Catalyst)This compound
3-Chloro-5-nitrobenzaldehydeIron-Mediated Reductive AminationAmmonia source, Iron catalyst, Hydrogen sourceThis compound

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the specifics of the catalytic system employed.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical in catalytic hydrogenation as it can significantly influence reaction rates, selectivity, and catalyst stability. For the hydrogenation of benzonitriles, various solvents have been investigated. A study on the liquid-phase hydrogenation of benzonitrile to benzylamine using a Raney nickel catalyst explored solvents such as 2-propanol, methanol, and dimethylformamide researchgate.net. It was found that the choice of solvent impacts the reaction kinetics. In the context of nitrobenzene (B124822) hydrogenation, protic solvents have been shown to provide higher conversion rates compared to aprotic ones, with hydrogen donor and acceptor abilities of the solvent being key factors nih.gov. For the synthesis of this compound, a systematic screening of solvents, including alcohols (methanol, ethanol, isopropanol) and potentially aprotic polar solvents, would be necessary to determine the optimal medium that maximizes the solubility of the starting material and the efficiency of the hydrogenation process.

Temperature is another crucial parameter that directly affects the rate of reaction. Generally, an increase in temperature leads to a faster reaction. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of secondary and tertiary amines or hydrodechlorination. For instance, in the hydrogenation of nitrobenzene over a skeleton nickel catalyst, the temperature dependence of the rate constant showed a distinct bend at 298 K, indicating a change in the reaction mechanism or rate-limiting step nih.gov. Similarly, in the solvent-free hydrogenation of nitrobenzene, increasing the temperature from 30°C to 90°C significantly enhanced the conversion rate rsc.org. Therefore, the optimal temperature for the synthesis of this compound would need to be carefully determined to ensure a high conversion rate while maintaining high selectivity towards the desired primary amine.

The following interactive table provides hypothetical data based on typical optimization studies for similar reactions, illustrating the potential impact of solvent and temperature on the yield of this compound.

SolventTemperature (°C)Yield (%)
Methanol2575
Methanol5088
Ethanol2572
Ethanol5085
Isopropanol5082
Isopropanol7591

Catalyst Selection and Ligand Design

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of this compound. While Raney nickel is a well-established catalyst for nitrile hydrogenation, other catalytic systems are also highly effective for the reduction of both nitro and nitrile groups google.comresearchgate.net. Palladium on carbon (Pd/C) is another widely used catalyst for hydrogenation reactions, often exhibiting high activity at low catalyst loadings researchgate.net. Supported nickel, cobalt, and palladium catalysts have also been investigated for the selective hydrogenation of benzonitrile to benzylamine, with Ni/SiO2 showing high activity and selectivity orgsyn.org. The selection of the optimal catalyst would involve screening a variety of commercially available catalysts to identify the one that provides the best balance of activity, selectivity, and cost-effectiveness for this specific transformation.

Ligand design plays a crucial role in modern catalysis, allowing for the fine-tuning of the catalyst's electronic and steric properties to enhance its performance. In the context of hydrogenation, ligands can influence the chemoselectivity, preventing unwanted side reactions. For instance, in the nickel-catalyzed transfer hydrogenation of benzonitriles, a mixture of phosphine and phosphine oxide ligands was found to be effective rsc.org. The design of ligands for the selective hydrogenation of nitroarenes has also been a subject of intense research, with the aim of achieving high selectivity towards the desired amine without affecting other reducible functional groups researchgate.netwhiterose.ac.uk. For the synthesis of this compound, the use of specifically designed ligands in conjunction with a suitable metal precursor could potentially lead to a highly efficient and selective catalytic system. Research in this area might focus on bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have shown great promise in a variety of catalytic transformations. A benzonitrile-containing ligand has been designed for Ni-catalyzed cross-coupling reactions, demonstrating that the nitrile moiety can act as an electron-acceptor to stabilize low-valent nickel and promote the desired reaction pathway researchgate.net.

The following interactive table presents a hypothetical comparison of different catalysts for the synthesis of this compound, based on common findings in the field.

CatalystCatalyst Loading (mol%)Yield (%)Selectivity (%)
Raney Ni108590
Pd/C19295
Ni/SiO258892
Co/C58288

Scalability Considerations for Research Applications

The scalability of a synthetic procedure is a critical factor for its practical application, even at the research level where gram-scale quantities are often required. Transitioning a reaction from a small-scale laboratory setup to a larger scale presents several challenges, including heat and mass transfer limitations, and ensuring consistent product quality. For the synthesis of this compound via catalytic hydrogenation, several factors need to be considered for successful scale-up.

One of the primary concerns is the management of the exothermic heat generated during hydrogenation. Inadequate heat dissipation on a larger scale can lead to temperature gradients within the reactor, potentially causing side reactions and reducing the selectivity and yield. Therefore, efficient stirring and cooling systems are essential. The choice of reactor is also important; for research applications requiring larger quantities, a stirred autoclave or a continuous-flow reactor can offer better control over reaction parameters compared to a simple round-bottom flask. A one-pot scalable method has been reported for the synthesis of other substituted benzothiazoles.

The handling and recovery of the heterogeneous catalyst also become more significant at a larger scale. For catalysts like Raney nickel and Pd/C, proper filtration and washing procedures are necessary to ensure their efficient removal from the reaction mixture and potential for recycling. The stability and reusability of the catalyst are key economic and environmental considerations.

Furthermore, ensuring consistent mixing of the three-phase system (solid catalyst, liquid solvent, and gaseous hydrogen) is crucial for achieving reproducible results. The design of the stirrer and the agitation speed must be optimized to ensure efficient contact between the reactants and the catalyst surface. The synthesis of N-benzylamines has been successfully scaled up using palladium-catalyzed hydrogenation in a process that carefully controls reaction parameters nih.gov.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. For the synthesis of this compound, several green chemistry approaches can be considered, particularly in the reduction of the precursor.

One of the key principles of green chemistry is the use of safer solvents and reaction conditions. Traditional reductions of nitro compounds often employ stoichiometric metal reductants (e.g., iron, tin) in acidic media, which generate large amounts of metal waste. Catalytic hydrogenation, using molecular hydrogen as the reductant, is a much greener alternative as the only byproduct is water. The development of catalytic systems that operate under milder conditions (lower temperature and pressure) further enhances the green credentials of the process.

The use of alternative, more environmentally benign reducing agents is another area of active research. Metal-free reduction methods for aromatic nitro compounds have been developed, utilizing reagents such as bis(pinacolato)diboron (B2pin2) activated by a base, or trichlorosilane in combination with a tertiary amine researchgate.net. These methods avoid the use of heavy metals and often exhibit high chemoselectivity. Photocatalysis represents another promising green approach, where light is used to drive the reduction reaction, often under ambient conditions researchgate.net.

Solvent selection is also a critical aspect of green chemistry. The ideal scenario is to perform reactions in the absence of a solvent or in environmentally friendly solvents like water or ethanol. Solvent-free reductions of aromatic nitro compounds have been reported using alumina-supported hydrazine under microwave irradiation, which can significantly reduce reaction times and waste generation. Microwave-assisted synthesis, in general, is considered a green technique as it often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

The development of recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as those mentioned in the previous section (Raney Ni, Pd/C), are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. The assessment of the "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which help in comparing different synthetic strategies and identifying areas for improvement researchgate.net.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 3 Chloro 5 Nitrobenzylamine

Nucleophilic Reactivity of the Amino Group in 3-Chloro-5-nitrobenzylamine

The primary amino group (-NH₂) attached to the methylene (B1212753) bridge is the principal site of nucleophilic reactivity in this compound. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles, leading to the formation of various derivatives.

The amino group of this compound reacts with acylating agents, such as acyl chlorides and anhydrides, to form stable N-substituted amides. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism commences with the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the leaving group (e.g., a chloride ion in the case of an acyl chloride). A final deprotonation step, often facilitated by a mild base like triethylamine, yields the neutral amide product. The reaction is generally efficient, a principle demonstrated in the synthesis of acetamide (B32628) derivatives from the related compound 3-nitrobenzylamine.

Table 1: General Acylation of this compound

ReactantAcylating AgentBaseProduct
This compoundAcetyl chlorideTriethylamineN-(3-Chloro-5-nitrobenzyl)acetamide
This compoundBenzoyl chloridePyridineN-(3-Chloro-5-nitrobenzyl)benzamide

The nucleophilic amino group can be alkylated by reacting this compound with alkyl halides. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process allows for the introduction of various alkyl chains, leading to secondary and tertiary amine derivatives.

The synthesis of related compounds, such as N-(2-chloroethyl)-2-ethoxy-5-nitrobenzylamine, is achieved through similar nucleophilic substitution pathways where a substituted benzylamine (B48309) is reacted with an appropriate alkylating agent. The reaction can be controlled to favor mono- or poly-alkylation by adjusting stoichiometry and reaction conditions. Protective group strategies may be employed to prevent side reactions when dealing with strongly basic amines.

Table 2: Representative Alkylation Reactions

ReactantAlkylating AgentBaseProduct
This compoundMethyl iodidePotassium carbonateN-Methyl-3-chloro-5-nitrobenzylamine
This compoundBenzyl bromideSodium bicarbonateN-Benzyl-3-chloro-5-nitrobenzylamine

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction is typically catalyzed by a small amount of acid.

The mechanism involves the initial nucleophilic addition of the amino group to the carbonyl carbon, resulting in the formation of a neutral carbinolamine intermediate. dur.ac.uk Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond characteristic of an imine. These reactions are often reversible.

Table 3: Imine Formation from this compound

ReactantCarbonyl CompoundCatalystProduct (Imine)
This compoundBenzaldehydeAcetic acidN-(3-Chloro-5-nitrobenzyl)-1-phenylmethanimine
This compoundAcetonep-Toluenesulfonic acidN-(3-Chloro-5-nitrobenzyl)propan-2-imine

Electrophilic Aromatic Substitution on the Chloronitrobenzene Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the existing substituents. The general mechanism involves the attack of an electrophile by the pi-electron system of the ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The presence of both a chloro and a nitro group on the benzene (B151609) ring has a profound impact on its reactivity towards electrophiles.

Nitro Group (-NO₂): This is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal of electron density makes the ring less nucleophilic and therefore much less reactive towards electrophilic attack compared to benzene. masterorganicchemistry.commsu.edu

Consequently, the combined presence of these two electron-withdrawing groups renders the aromatic ring of this compound strongly deactivated, requiring harsh reaction conditions (e.g., high temperatures, strong acid catalysts) to achieve further electrophilic substitution. msu.edu

When an electrophilic substitution reaction does occur, the position of the new substituent is determined by the directing effects of the groups already present on the ring: the benzylamine (-CH₂NH₂), chloro (-Cl), and nitro (-NO₂) groups.

Benzylamine Group (-CH₂NH₂ at C1): The amino group is attached via a methylene spacer, which largely insulates the ring from the nitrogen's resonance effects. However, the alkyl group is weakly activating and is considered an ortho, para-director.

Chloro Group (-Cl at C3): This is a deactivating but ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.

Nitro Group (-NO₂ at C5): This is a strongly deactivating meta-director. It directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.

A comprehensive analysis shows a convergence of directing effects. All three substituents direct incoming electrophiles to the same available positions on the ring: C2, C4, and C6. The activating benzylamine group will exert the primary influence.

Position 4: This position is para to the activating benzylamine group and ortho to both the chloro and nitro groups.

Position 2: This position is ortho to the benzylamine and chloro groups and meta to the nitro group.

Position 6: This position is ortho to the benzylamine group and meta to the chloro and nitro groups.

Given that the activating group's directing effect is dominant, substitution is strongly favored at these positions. Among them, the para position (C4) is often favored due to reduced steric hindrance compared to the ortho positions (C2 and C6), which are flanked by existing substituents. Therefore, the major product of an electrophilic aromatic substitution on this compound is predicted to be the one substituted at the C4 position.

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is a pivotal transformation in the chemistry of this compound, paving the way for the synthesis of a variety of derivatives with significant applications in medicinal chemistry and materials science. This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), which can be achieved through various reductive methods, including catalytic hydrogenation and chemical reduction.

The reduction of the nitro group in this compound yields 3-amino-5-chlorobenzylamine. This transformation is a critical step in the synthesis of more complex molecules. A common method for this reduction is catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol. Other reducing agents like iron in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) are also effective. organic-chemistry.orgresearchgate.net For instance, the reduction of similar nitrobenzylamine derivatives has been successfully carried out using Fe/NH₄Cl in an ethanol-water mixture. researchgate.net

The resulting 3-amino-5-chlorobenzylamine is a versatile intermediate. The newly formed amino group, along with the existing benzylamine moiety, provides two reactive sites for further functionalization. This dual reactivity allows for the construction of diverse molecular architectures, including heterocyclic systems.

The following table summarizes common reduction methods for nitroarenes, which are applicable to this compound.

Reagent/CatalystConditionsProductReference
H₂, Pd/CEthanol3-Aminobenzylamine
Fe, NH₄ClEthanol/Water3-Aminobenzylamine organic-chemistry.orgresearchgate.net
SnCl₂-Amino derivatives researchgate.net
HSiCl₃, Tertiary amine-Aromatic amines organic-chemistry.org
B₂pin₂, KOtBuIsopropanolAromatic amines organic-chemistry.org

This table presents generalized reduction methods for aromatic nitro compounds.

The reduction of a nitro group to an amine is a stepwise process that involves several intermediate species. The classical Haber-Lukashevich mechanism for nitrobenzene (B124822) reduction provides a general framework for understanding this transformation. orientjchem.orgresearchgate.net The process is believed to proceed through the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) intermediate, before the final amine product is formed. nih.gov

Mechanistic studies, often employing techniques like mass spectrometry and kinetic analysis, have provided evidence for the presence of these transient species. nih.gov For example, in the reduction of related nitro compounds catalyzed by an iron(salen) complex, a nitroso intermediate was detected. nih.gov The stability and reactivity of these intermediates can be influenced by the specific reaction conditions and the electronic nature of the substituents on the aromatic ring. orientjchem.org The electron-withdrawing nature of the chloro and nitro groups in this compound influences the electron density of the aromatic ring, thereby affecting the rate and mechanism of the reduction process. orientjchem.org

The general pathway for the reduction of a nitro group can be depicted as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

Cyclization Reactions and Heterocyclic Ring Formation Involving this compound

The presence of both an amino (or a group that can be reduced to an amino) and a benzylamine group in the same molecule makes this compound and its derivatives valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Aza-Michael addition, a type of conjugate addition, is a key reaction for forming carbon-nitrogen bonds and can be utilized in intramolecular cyclization to construct heterocyclic rings. nih.gov In the context of derivatives of this compound, after the reduction of the nitro group to an amine, the resulting diamine can undergo an intramolecular aza-Michael reaction if an appropriate Michael acceptor is present in the molecule. organic-chemistry.orgrsc.org

For example, a synthetic strategy for 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones involves a reductive aza-Michael cyclization. organic-chemistry.orgrsc.org In this process, an α,β-unsaturated acid is coupled with an o-nitrobenzylamine derivative. Following the reduction of the nitro group, the newly formed aniline (B41778) nitrogen acts as a nucleophile and attacks the β-carbon of the unsaturated system in an intramolecular fashion, leading to the formation of a seven-membered ring. organic-chemistry.orgrsc.org Microwave irradiation has been shown to facilitate this cyclization, which can be sluggish under conventional heating. organic-chemistry.orgrsc.org

The general mechanism can be outlined as:

Reduction: The nitro group is reduced to an amine.

Aza-Michael Addition: The amine nitrogen attacks a tethered Michael acceptor.

Cyclization: An intramolecular ring closure occurs to form the heterocyclic product.

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. uchicago.edunih.gov These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). uchicago.edu While direct involvement of this compound in [3+2] cycloadditions is not extensively documented, its derivatives can be designed to participate in such reactions.

For instance, the benzylamine nitrogen can be part of a precursor to an azomethine ylide, a common 1,3-dipole. beilstein-journals.org By reacting with a suitable dipolarophile, such as an alkene or alkyne, a pyrrolidine (B122466) or dihydropyrrole ring can be formed. beilstein-journals.org

Another strategy involves the conversion of the nitro group into an azide. The resulting benzylazide can then participate in a Huisgen [3+2] cycloaddition with an alkyne to form a triazole ring. chim.it This approach is widely used in the synthesis of complex heterocyclic systems. frontiersin.orgacs.org

The following table highlights some common 1,3-dipoles and the heterocycles they form in [3+2] cycloadditions.

1,3-DipoleDipolarophileResulting HeterocycleReference
AzideAlkyneTriazole chim.it
Nitrile OxideAlkyneIsoxazole uchicago.edu
Azomethine YlideAlkenePyrrolidine beilstein-journals.org
DiazoalkaneAlkenePyrazoline uchicago.edu

This table illustrates general [3+2] cycloaddition reactions.

Derivatization Strategies and Analogue Design Based on the 3 Chloro 5 Nitrobenzylamine Scaffold

Synthesis of Substituted Amides and Ureas from 3-Chloro-5-nitrobenzylamine Derivatives

The primary amine functionality of this compound is a key site for derivatization, readily undergoing reactions to form a wide array of substituted amides and ureas. These reactions are fundamental in expanding the chemical space around this scaffold.

Amide Synthesis:

Substituted amides are typically synthesized through the acylation of the primary amine on the this compound core. This can be achieved by reacting it with various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

A diverse range of functional groups can be introduced onto the aromatic rings of the acylating agent, allowing for fine-tuning of the electronic and steric properties of the final amide product. For instance, the synthesis of N-(3-chlorophenyl)benzamides has been explored to study the effects of substituents on the crystal structure and conformation of the resulting amide.

Urea Synthesis:

The synthesis of urea derivatives from this compound can be accomplished through several methods. A common approach involves the reaction of the amine with an appropriate isocyanate. This reaction is typically efficient and proceeds under mild conditions. The isocyanate itself can be substituted with various chemical moieties, leading to a diverse library of urea compounds.

Alternatively, unsymmetrical ureas can be synthesized through the coupling of amides and amines using a hypervalent iodine reagent like PhI(OAc)2, which avoids the need for metal catalysts. Another strategy involves the reaction of primary amines with carbonyldiimidazole to form monosubstituted carbamoylimidazoles, which can then react with other nucleophiles to yield ureas. organic-chemistry.org The use of CO2 as a C1 building block in a metal-free method also presents a modern approach to urea synthesis.

The table below illustrates the types of amide and urea derivatives that can be synthesized from a this compound scaffold, highlighting the versatility of the starting material.

Derivative TypeReagentGeneral StructurePotential for Diversity
Substituted AmideAcyl Chloride (R-COCl)R group can be varied (alkyl, aryl, heterocyclic)
Substituted AmideCarboxylic Anhydride ((RCO)2O)R group can be varied (alkyl, aryl, heterocyclic)
Substituted UreaIsocyanate (R-NCO)R group can be varied (alkyl, aryl, heterocyclic)
Substituted UreaCarbonyldiimidazole, then amine (R'-NH2)R' group can be varied (alkyl, aryl, heterocyclic)

Creation of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of the amine, the nitro group, and the activated aromatic ring provides multiple reactive sites for cyclization reactions.

While direct synthesis of benzodiazepines from this compound is not prominently detailed in the provided context, the analogous 2-aminobenzophenones are classic precursors for benzodiazepine synthesis. The amine group can react with an α-haloketone followed by cyclization. The nitro group on the this compound scaffold could potentially be reduced to an amine, and the benzylamine (B48309) itself could be oxidized or otherwise modified to create a suitable precursor for benzodiazepine ring formation.

The construction of quinoline and isoquinoline scaffolds often involves condensation and cyclization reactions. For quinoline synthesis, a common method is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. By analogy, a derivative of this compound, after suitable functional group manipulations (e.g., reduction of the nitro group and introduction of a carbonyl function), could serve as a precursor.

For isoquinoline synthesis, methods like the Bischler-Napieralski or Pictet-Spengler reactions are typically employed, which involve the cyclization of a β-arylethylamine. This compound could be elaborated into such a precursor through chain extension at the benzylic position.

The synthesis of pyrimidine and triazole derivatives can be envisioned starting from the this compound scaffold. For pyrimidine synthesis, the amine group could react with a 1,3-dicarbonyl compound or its equivalent. Further functionalization of the aromatic ring or modification of the nitro group could provide additional handles for cyclization.

For the formation of triazoles, the amine could be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. Alternatively, the amine could react with a reagent containing a pre-formed triazole ring.

Indazole synthesis can be achieved through various methods, often involving the cyclization of ortho-substituted anilines or the reaction of hydrazines with appropriate precursors. Starting from this compound, one potential route could involve the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization. Another approach could involve the reaction of a derivative of this compound with a hydrazine to form a hydrazone, which could then be cyclized to form the indazole ring.

Exploration of Structure-Reactivity Relationships in this compound Analogues

The electronic and steric properties of the substituents on the this compound scaffold significantly influence its reactivity and the properties of its derivatives. The chloro and nitro groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution.

The relative positions of the chloro and nitro groups (meta to each other) influence the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the nitro group are the most activated.

The primary amine is a nucleophilic center, and its reactivity can be modulated by the electronic effects of the ring substituents. The electron-withdrawing nature of the chloro and nitro groups decreases the basicity and nucleophilicity of the benzylamine compared to unsubstituted benzylamine.

In the design of analogues, these structure-reactivity relationships are crucial. For example, in the synthesis of biologically active compounds, modifying the substituents on the aromatic ring can alter the binding affinity of the molecule to its target by changing its electronic distribution and steric profile. The table below summarizes the influence of the key functional groups on the reactivity of the scaffold.

Functional GroupPositionElectronic EffectInfluence on Reactivity
-Cl3Inductive: -I, Resonance: +R (weak)Deactivates the ring towards electrophilic substitution.
-NO25Inductive: -I, Resonance: -RStrongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.
-CH2NH21A primary amine that acts as a nucleophile.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 3 Chloro 5 Nitrobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

¹H-NMR and ¹³C-NMR Investigations

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.

For 3-Chloro-5-nitrobenzylamine, the ¹H-NMR spectrum is expected to show distinct signals for the amine, benzylic, and aromatic protons. The two amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two benzylic protons (-CH₂) adjacent to the amine group would resonate as a singlet further downfield due to the influence of the aromatic ring. The aromatic region would display three signals corresponding to the protons on the substituted benzene (B151609) ring.

The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon of the benzylic (-CH₂) group would appear in the aliphatic region, while the six carbons of the benzene ring would resonate in the aromatic region at distinct chemical shifts determined by the electronic effects of the chloro, nitro, and benzylamine (B48309) substituents.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-CH₂-~3.9 - 4.1~45 - 50Benzylic group shifted downfield by the aromatic ring and amine.
-NH₂Variable (broad singlet)N/AChemical shift is dependent on solvent, concentration, and temperature.
Aromatic C-H (Position 2)~8.1~120 - 125Ortho to nitro group, expected to be downfield.
Aromatic C-H (Position 4)~7.8~115 - 120Ortho to chloro group and para to nitro group.
Aromatic C-H (Position 6)~8.0~130 - 135Between chloro and nitro groups.
Aromatic C-ClN/A~135Quaternary carbon attached to chlorine.
Aromatic C-NO₂N/A~148Quaternary carbon attached to the nitro group.
Aromatic C-CH₂NH₂N/A~140 - 145Quaternary carbon attached to the benzylamine moiety.

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map correlations between coupled nuclei.

COSY : This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between the aromatic protons, confirming their relative positions on the ring.

HSQC/HMQC : These techniques reveal correlations between protons and the carbon atoms to which they are directly attached. ugm.ac.id An HSQC spectrum of this compound would definitively link the proton signals of the -CH₂- group and the aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. ugm.ac.id

HMBC : The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) by observing their correlations with nearby protons. For instance, the protons of the benzylic -CH₂- group would show a correlation to the aromatic carbon at position 1.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₇ClN₂O₂), HRMS is critical for confirming its elemental composition.

Table 2: Calculated Exact Masses for this compound Isotopologues

Ion FormulaIsotopesCalculated Exact Mass (Da)
[C₇H₇³⁵ClN₂O₂ + H]⁺³⁵Cl187.02688
[C₇H₇³⁷ClN₂O₂ + H]⁺³⁷Cl189.02393

The presence of chlorine results in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two main molecular ion peaks separated by two mass units, with a relative intensity ratio of about 3:1, which is a clear indicator of a monochlorinated compound.

Ionization Techniques (ESI, FAB)

The choice of ionization technique is crucial for generating ions from the sample molecule without causing excessive degradation.

Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar and basic compounds like amines. libretexts.org In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The fragmentation of nitroaromatic compounds in ESI-MS often involves the loss of neutral molecules like NO and NO₂. nih.govresearchgate.net This can lead to the formation of various distonic radical anions. nih.govresearchgate.net

Fast Atom Bombardment (FAB) : FAB is another soft ionization method where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms. libretexts.org Similar to ESI, FAB typically produces protonated molecules ([M+H]⁺) and sometimes molecular ions (M⁺·). oipub.com The resulting spectra can provide clear molecular weight information and complementary fragmentation data. libretexts.orgoipub.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretch : The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic -CH₂- group is observed just below 3000 cm⁻¹.

N-O Stretch : The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹.

C=C Stretch : Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-Cl Stretch : The carbon-chlorine bond shows a characteristic stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Benzylic (-CH₂)C-H Stretch2850 - 2960
Nitro (-NO₂)N-O Asymmetric Stretch1500 - 1560
Nitro (-NO₂)N-O Symmetric Stretch1335 - 1380
Aromatic RingC=C Stretch1400 - 1600
Chloro (-Cl)C-Cl Stretch600 - 800

Table of Compounds

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural elucidation of this compound by identifying its constituent functional groups. The FT-IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which induces vibrations in the molecule's covalent bonds.

For this compound, the spectrum is characterized by several key absorption bands. The presence of the primary amine (-NH₂) group is typically confirmed by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the aromatic ring are observed as weaker bands between 3000 and 3100 cm⁻¹. libretexts.orgdocbrown.info

The nitro group (-NO₂), a strong electron-withdrawing substituent, gives rise to two prominent and sharp absorption bands. The asymmetric stretching vibration appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching is found between 1300 and 1370 cm⁻¹. nist.gov The carbon-carbon double bond stretching vibrations within the benzene ring are typically seen as a series of peaks in the 1400-1600 cm⁻¹ region. docbrown.info

Furthermore, the C-Cl stretching vibration for an aryl chloride is generally observed in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured by other absorptions in the fingerprint region. The C-N stretching of the benzylamine moiety is expected to appear in the 1250-1350 cm⁻¹ range. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region. libretexts.org

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500Medium
Aromatic C-H StretchBenzene Ring3000 - 3100Weak to Medium
NO₂ Asymmetric StretchNitro Group (-NO₂)1500 - 1570Strong
NO₂ Symmetric StretchNitro Group (-NO₂)1300 - 1370Strong
Aromatic C=C StretchBenzene Ring1400 - 1600Medium to Weak
C-N StretchBenzylamine1250 - 1350Medium
C-Cl StretchAryl Chloride1000 - 1100Medium to Strong
Aromatic C-H Out-of-Plane BendBenzene Ring650 - 900Strong

Raman Spectroscopy Applications (FT-Raman)

FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound. Raman spectroscopy detects molecular vibrations that result in a change in the polarizability of the molecule's electron cloud.

The symmetric vibrations of the nitro group, particularly the symmetric stretch around 1350 cm⁻¹, typically produce a very strong and well-defined Raman band, which is a characteristic feature for nitroaromatic compounds. semanticscholar.orgsemanticscholar.org The aromatic ring vibrations also give rise to distinct Raman signals. The ring "breathing" mode, a symmetric expansion and contraction of the ring, is usually observed as a sharp band near 1000 cm⁻¹. Other C=C stretching vibrations within the ring appear in the 1580-1620 cm⁻¹ region.

While N-H stretching vibrations are often weak in Raman spectra, other groups in this compound are Raman-active. The C-Cl bond, for instance, is expected to show a discernible stretching vibration. The non-polar C-C bonds and the symmetric nature of the substituted benzene ring make Raman spectroscopy particularly useful for probing the skeletal structure of the molecule. aip.org The combination of both FT-IR and FT-Raman data provides a more complete vibrational profile of the compound, aiding in unambiguous structural confirmation.

Table 2: Predicted FT-Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
NO₂ Symmetric StretchNitro Group (-NO₂)~1350Strong
Aromatic Ring BreathingBenzene Ring~1000Strong, Sharp
Aromatic C=C StretchBenzene Ring1580 - 1620Medium to Strong
Aromatic C-H StretchBenzene Ring3000 - 3100Medium
C-Cl StretchAryl Chloride600 - 800Medium
CH₂ BendBenzylamine1440 - 1470Weak to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The benzene ring, substituted with a nitro group, acts as a chromophore.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring itself has primary and secondary absorption bands, but these are significantly modified by the substituents. up.ac.za The nitro group, being a strong chromophore, and the chloro and aminomethyl groups, acting as auxochromes, influence the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The strong π → π* transitions, associated with the conjugated π-system of the nitrobenzene (B124822) moiety, are typically observed at shorter wavelengths, often in the 250-280 nm range. nih.goviu.edu The presence of the electron-withdrawing nitro group and the chloro atom can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. up.ac.za A weaker n → π* transition, primarily associated with the non-bonding electrons of the oxygen atoms in the nitro group, is expected at longer wavelengths, potentially around 340 nm, though it may be of low intensity. nih.gov The solvent polarity can also influence the λmax values; polar solvents may cause shifts in the positions of the absorption bands.

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

Electronic TransitionAssociated Chromophore/Functional GroupExpected λmax Range (nm)Relative Intensity
π → πNitro-substituted Benzene Ring250 - 280High (Strong)
n → πNitro Group (-NO₂)~340Low (Weak)

Chromatographic Techniques for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of this compound. A reversed-phase HPLC method is generally suitable for this compound due to its moderate polarity.

Method development typically involves a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of the main compound from any impurities or starting materials.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, as determined by its UV-Vis spectrum (e.g., around 254 nm or the specific λmax for the π → π* transition). mtc-usa.com For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). The method's performance is validated for linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Table 4: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C
Elution ModeGradient

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with active sites in the GC system. Therefore, chemical derivatization is often necessary to improve its volatility and thermal stability. jfda-online.com

Common derivatization strategies for primary amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). researchgate.net This process converts the polar -NH₂ group into a less polar, more volatile derivative suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). The separated components then enter the mass spectrometer, which provides mass information for identification. The mass spectrum will show a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used to confirm the structure.

Table 5: General GC-MS Parameters for Analysis of Derivatized this compound

ParameterCondition
Derivatizing AgentBSTFA (for silylation) or Trifluoroacetic anhydride (for acylation)
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow
Oven ProgramInitial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Inlet Temperature250 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS Scan Range50 - 500 m/z

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, such as the synthesis of this compound. libretexts.orglibretexts.org It allows for the qualitative assessment of the consumption of reactants and the formation of products over time.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time points and spotted on a TLC plate, typically coated with silica gel as the stationary phase. rochester.edu Alongside the reaction mixture, spots of the starting material(s) and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) are also applied. rochester.edu

The plate is then developed in a chamber containing an appropriate mobile phase (eluent), which is a solvent or mixture of solvents. The choice of eluent is crucial and is selected to achieve good separation between the starting material and the product. For a compound like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate) is commonly used.

After development, the plate is visualized, often under UV light, as aromatic compounds are typically UV-active. miamioh.edu The progress of the reaction is determined by observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot for the product, which will have a different retention factor (Rf) value. libretexts.org

Table 6: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ on aluminum plates
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 7:3 v/v, adjustable)
ApplicationCapillary spotting of starting material, reaction mixture, and co-spot
VisualizationUV lamp at 254 nm
AnalysisComparison of Rf values of spots to track product formation

Computational and Theoretical Investigations of 3 Chloro 5 Nitrobenzylamine and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the atomic and molecular world. For 3-Chloro-5-nitrobenzylamine, these calculations are instrumental in determining its stable three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic structure of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry. researchgate.netnih.gov These calculations help in determining key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74
C-N (nitro)1.48
C-C (ring)1.39
C-C-N (amine)120.5
O-N-O124.0
C-C-C-C (ring)0.0

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic compounds.

Ab Initio Methods in Conformational Analysis

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. cdnsciencepub.com These methods, such as Hartree-Fock (HF), are used for the conformational analysis of molecules like this compound. cdnsciencepub.com By calculating the potential energy surface, researchers can identify the most stable conformations (arrangements of atoms in space) of the molecule. This is particularly important for understanding how the benzylamine (B48309) side chain orients itself with respect to the substituted benzene (B151609) ring. The rotation around the C-C and C-N bonds can lead to different conformers with varying energies, and ab initio methods can predict the most energetically favorable ones. cdnsciencepub.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group and the chloro substituent, along with the electron-donating amino group, significantly influences the energies and distributions of the HOMO and LUMO. FMO analysis helps in predicting which sites on the molecule are most likely to be involved in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.8
LUMO-2.5
HOMO-LUMO Gap4.3

Note: These values are illustrative and represent typical FMO energies for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

In the MEP map of this compound, the regions around the oxygen atoms of the nitro group would be expected to show a negative potential (typically colored red), indicating an abundance of electrons and sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group would likely exhibit a positive potential (typically colored blue), indicating a deficiency of electrons and sites prone to nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's reactivity landscape. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for vibrational analysis. researchgate.net By calculating the vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical spectrum can be generated. researchgate.net For this compound, these simulations can help in assigning the various vibrational modes to specific functional groups within the molecule, such as the N-H stretching of the amine group, the N-O stretching of the nitro group, and the C-Cl stretching. Comparing the simulated spectra with experimentally obtained spectra can provide strong evidence for the correctness of the calculated molecular structure. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
-NH₂Symmetric Stretch3450
-NH₂Asymmetric Stretch3550
-NO₂Symmetric Stretch1350
-NO₂Asymmetric Stretch1530
-C-ClStretch750

Note: These are representative values and can vary based on the computational method and basis set used.

UV-Vis Absorption Spectrum Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a cornerstone of modern chemical analysis, allowing for the characterization of a molecule's electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for simulating the electronic absorption spectra of molecules like this compound. manipal.eduresearchgate.net This approach calculates the energies of vertical transitions from the ground electronic state to various excited states, which correspond to the absorption of light at specific wavelengths.

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene ring. The key chromophore is the nitrobenzene (B124822) moiety. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the chloro group (-Cl), an electron-withdrawing and π-donating atom, significantly influences the electronic transitions. nih.gov The aminomethyl group (-CH₂NH₂) acts as an auxochrome, which can also modify the absorption characteristics.

The predicted spectrum for a molecule like this compound would typically exhibit two main types of transitions:

π → π* transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (below 300 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. emerginginvestigators.org

n → π* transitions: These are lower-intensity absorptions occurring at longer wavelengths (above 300 nm). They involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. emerginginvestigators.orgnih.gov

The solvent environment can also play a crucial role in the position of absorption maxima, a phenomenon known as solvatochromism. rsc.org Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption wavelengths. For nitroaromatic compounds, an increase in solvent polarity often leads to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. mdpi.com

Transition TypePredicted Wavelength (λmax) Range (nm)Relative Intensity (M⁻¹cm⁻¹)Associated Functional Groups
π → π~250 - 280Strong (~10,000)Benzene ring, Nitro group
n → π~340 - 360Weak (~100)Nitro group, Amino group

Note: This table presents predicted data for this compound based on computational studies of analogous nitroaromatic compounds such as nitrobenzene and nitrobenzaldehydes. nih.govemerginginvestigators.orgnih.gov The exact values require specific TD-DFT calculations for the molecule.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape, stability, and interactions with its environment, such as a solvent or a biological receptor. researchgate.net

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. This trajectory allows for the exploration of the different conformations (spatial arrangements of atoms) that the molecule can adopt at a given temperature and pressure.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time with respect to a reference structure (e.g., the initial conformation). A stable RMSD value over the course of a simulation suggests that the molecule has reached equilibrium and is fluctuating around a stable average structure. manipal.edunih.gov

Root Mean Square Fluctuation (RMSF): This analysis measures the fluctuation of individual atoms or residues from their average position. It helps to identify the more flexible or rigid parts of a molecule. For this compound, the aminomethyl side chain would be expected to show higher RMSF values compared to the more rigid aromatic ring. manipal.edunih.gov

In the context of drug discovery, MD simulations are often used to assess the stability of a ligand within the binding pocket of a target protein after a molecular docking procedure. For instance, in studies of structurally related chloronitro-aromatic compounds, MD simulations have been used to confirm that the docked conformation is stable and that key interactions are maintained throughout the simulation. A stable ligand-protein complex is indicated by a low and converging RMSD of the ligand within the binding site.

ParameterDescriptionTypical Value/SettingPurpose in Simulation
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.AMBER, CHARMM, GROMOSDescribes the interactions between atoms.
Solvent Model Explicit (e.g., TIP3P water) or implicit representation of the solvent.Explicit Water BoxMimics the physiological aqueous environment.
Simulation Time The total duration of the simulation.50 - 200 nanoseconds (ns)Allows for adequate sampling of conformational space.
Temperature The temperature at which the simulation is run.300 K (Kelvin)Simulates physiological conditions.
Pressure The pressure at which the simulation is run.1 barSimulates physiological conditions.

Note: This table outlines typical parameters for setting up an MD simulation to study a small molecule like this compound, potentially in complex with a protein.

In Silico Studies of Ligand-Target Interactions (e.g., Molecular Docking)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.

The process involves placing the ligand into the binding site of the target protein in various conformations and orientations and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower (more negative) scores generally indicating a more favorable interaction.

Derivatives containing the chloronitro-aromatic scaffold have been investigated as potential inhibitors for a variety of biological targets. Molecular docking studies reveal the specific interactions that stabilize the ligand-receptor complex, which commonly include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The amino group and nitro group of this compound derivatives are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein, such as the aromatic ring.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

For example, studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives, which share a chloronitro-aromatic core, have used molecular docking to explore their potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase. These studies identified key amino acid residues in the active sites of these enzymes that form hydrogen bonds and hydrophobic interactions with the ligands, explaining their inhibitory activity. Similarly, other nitroaromatic compounds have been docked against cancer-related targets, where the nitro group often plays a critical role in binding. nih.gov

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
(Z)-3-(2-Chloro-4-nitrophenyl)-... derivativesPPAR-γ2ZNO-7.9 to -8.2Not specified
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-... derivativesα-Glucosidase3A4A-8.0 to -9.7ASP214, ASP349, GLU276
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-... derivativesα-Amylase1QHO-7.9 to -9.8HIS90, HIS232
2-imino-6-nitro-2H-1-benzopyran-...Erythroid Spectrin1WOA-5.88SER52, TYR53

Note: This table summarizes results from molecular docking studies on various derivatives containing chloronitro-aromatic moieties against different biological targets. manipal.edunih.gov The data illustrates the potential types of interactions and binding affinities that derivatives of this compound might exhibit.

Applications of 3 Chloro 5 Nitrobenzylamine in Contemporary Organic Synthesis and Exploratory Chemical Biology

Role as a Versatile Building Block in Multistep Organic Synthesis

3-Chloro-5-nitrobenzylamine serves as a valuable intermediate in multistep organic synthesis due to its trifunctional nature. The primary amine of the benzylamine (B48309) group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and imines, respectively. This reactivity makes it an ideal scaffold for introducing the 3-chloro-5-nitrobenzyl motif into larger molecules.

The aromatic ring itself, substituted with electron-withdrawing chloro and nitro groups, is deactivated towards further electrophilic substitution. However, the nitro group can be readily reduced to an aniline (B41778), creating a new point for chemical modification. This transformation dramatically alters the electronic properties of the ring and provides a secondary amine handle, enabling the synthesis of diverse heterocyclic systems or further functionalization. For instance, related compounds like 3-chloro-5-nitrotoluene (B98224) are used as precursors to synthesize molecules such as 3-chloro-5-methylaniline (B1314063) through the reduction of the nitro group, highlighting a common synthetic transformation for this class of compounds. google.com This latent functionality within the this compound structure allows for a sequential and controlled elaboration of molecular complexity.

Intermediacy in the Synthesis of Pharmaceutically Relevant Scaffolds and Lead Compounds

The 3-chloro-5-nitrobenzyl moiety is a structural component found in various compounds explored in medicinal chemistry. Its role as an intermediate allows for the systematic construction of novel molecular entities for biological screening. The defined spatial arrangement of its substituents is crucial for establishing specific interactions with biological targets like enzymes and receptors.

The chloro-nitro aromatic scaffold is a recognized pharmacophore in the design of enzyme inhibitors. While direct examples using this compound are not extensively documented, the utility of the core structure is demonstrated in related molecules. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents for their ability to inhibit α-glucosidase and α-amylase. nih.gov

In this study, the chloro-nitro substituted benzamide (B126) core served as the foundational scaffold, with diversity introduced by varying the N-alkyl/aryl substituent. Several synthesized compounds showed potent inhibitory activity, with compound 5o , which features a 2-methyl-5-nitro substituent on the phenyl ring, being the most active against both enzymes. nih.gov The findings underscore the potential of the chloro-nitro aromatic framework, suggesting that this compound could serve as a valuable starting material for analogous inhibitor libraries where the amine provides a convenient attachment point for diverse chemical fragments.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Nitrobenzamide Derivatives Data sourced from a study on related chloro-nitro aromatic compounds. nih.gov

CompoundSubstituent (R)α-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
5g 3-Br100.30 ± 1.6545.30 ± 0.98
5i 3-Cl110.10 ± 1.2350.10 ± 0.54
5o 2-CH₃-5-NO₂20.10 ± 0.4325.40 ± 0.23
5r 3-NO₂125.20 ± 1.3455.20 ± 0.45
Acarbose (Standard) -750.0 ± 1.5150.0 ± 2.0

The development of receptor ligands often involves the synthesis of molecules with precise three-dimensional structures capable of fitting into specific binding pockets. The rigid aromatic core of this compound, combined with the flexible linker of the aminomethyl group, makes it a suitable fragment for building such ligands. The amine can be used to connect the chloro-nitrobenzyl headgroup to other pharmacophoric elements or a larger molecular backbone. An example of a complex molecule built upon a related scaffold is 3-chloro-5-[2-chloro-5-({1H-pyrazolo[3,4-b]pyridin-3-yl}methoxy)phenoxy]benzonitrile, which incorporates a substituted 3-chlorobenzonitrile (B1581422) core into a larger structure designed for biological activity. drugbank.com This illustrates how such halogenated aromatic building blocks are employed in the construction of complex potential drug candidates.

Application in Combinatorial Chemistry for Library Generation

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The chemical properties of this compound make it an excellent candidate for such synthetic endeavors. Its primary amine is a versatile functional handle for parallel synthesis. For instance, it can be readily acylated with a diverse set of carboxylic acids or sulfonyl chlorides, or reacted with a library of aldehydes to form imines, which can be subsequently reduced to generate a library of secondary amines. This approach allows for the creation of hundreds or thousands of distinct compounds from a single, common core, accelerating the discovery of new bioactive molecules. A high-throughput combinatorial approach using "Click" chemistry has been successfully used to create a library of 192 bidentate pyridyl-1,2,3-triazole ligands, demonstrating the power of library generation in discovering functional molecules. chemrxiv.org

Research into Material Science Applications (e.g., photo-responsive systems, surface modification for biosensors)

In material science, nitrobenzyl derivatives, particularly o-nitrobenzyl groups, are well-known for their use as photolabile caging groups. researchgate.net Upon irradiation with UV light (typically around 365 nm), the nitrobenzyl group undergoes an irreversible photocleavage reaction. drpress.orgnih.gov This property has been widely exploited to create photo-responsive materials for applications such as controlled drug delivery, where a therapeutic agent is linked to a polymer or nanoparticle via a nitrobenzyl linker and released upon light exposure. nih.govsigmaaldrich.com

While the literature predominantly focuses on the ortho-isomer, the fundamental photochemistry associated with the nitrobenzyl moiety suggests potential for other isomers in similar applications. This compound could be used to tether molecules to surfaces or incorporate them into polymer matrices. Subsequent light exposure could then cleave the benzylamine linkage, releasing the molecule and altering the material's properties. This could be applied to the development of photo-responsive hydrogels, light-erasable surfaces, or biosensors where a signal is generated upon the photolytic release of a reporter molecule.

Table 2: Applications of Nitrobenzyl Derivatives in Photo-Responsive Systems

Application AreaDescriptionMechanismReference
Drug Delivery Covalent linking of drugs (e.g., camptothecin) to micelles or polymers for light-triggered release.Photocleavage of the o-nitrobenzyl linker releases the active drug at the target site. nih.gov
Polymersomes Fabrication of light-sensitive vesicles that dissociate upon UV irradiation to release encapsulated contents.Photocleavage of o-nitrobenzyl groups in the amphiphilic block copolymers alters hydrophobicity, leading to vesicle breakdown. nih.gov
Hydrogels Incorporation of o-nitrobenzyl-containing crosslinkers to create hydrogels that degrade or soften when exposed to light.Light-induced cleavage of crosslinks reduces the polymer network density. researchgate.net

Use in Agrochemical Research for Novel Compound Synthesis

The synthesis of novel pesticides and herbicides is another area where chloro-nitro aromatic compounds are of significant interest. These scaffolds are often used as precursors due to their proven biological activity and synthetic accessibility. Related intermediates, such as 3-Chloro-5-nitrobenzoic acid and 4-Chloro-2-nitrobenzonitrile, are explicitly mentioned as key intermediates in the production of agrochemicals. chemimpex.comnbinno.com The structural motifs present in this compound—the chlorinated ring and the nitro group—are common in active agrochemical compounds. Therefore, this compound represents a valuable starting point for synthesizing novel candidates for screening as herbicides, insecticides, or fungicides, contributing to the development of more effective crop protection solutions. nbinno.com

Mechanistic Investigations of Biological Interactions of 3 Chloro 5 Nitrobenzylamine Derivatives: in Vitro and Molecular Perspectives

Molecular Level Studies of Receptor Binding and Affinity

Opioid Receptor Binding Characterization

An extensive review of the scientific literature did not yield studies specifically investigating the opioid receptor binding characterization of 3-chloro-5-nitrobenzylamine or its direct derivatives. While research has been conducted on various ligands for opioid receptors, including some containing chloro-phenyl substitutions, data directly pertaining to the this compound scaffold in this context is not publicly available. nih.govunc.edu Therefore, its affinity and selectivity profile for mu (µ), delta (δ), and kappa (κ) opioid receptors remains uncharacterized.

In Vitro Cytotoxicity Assessments Against Cancer Cell Lines

Derivatives incorporating the chloro- and nitro-phenyl motifs, which are characteristic of this compound, have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies on structurally related compounds, such as certain Schiff bases and quinazoline (B50416) derivatives, provide insight into the potential anticancer activity of this chemical class.

For instance, a series of fluorinated Schiff base derivatives demonstrated notable cytotoxic effects against human cervical cancer (HeLa) and lung carcinoma (A549) cell lines. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. Similarly, research into irreversible epidermal growth factor receptor (EGFR) inhibitors has shown that compounds containing a 4-(3-bromoanilino)quinazoline moiety can suppress the proliferation of A549 cells. researchgate.net Another study highlighted that an imidazolyl benzamide (B126) derivative, IMUEB, exhibited a dose-dependent increase in cytotoxicity against the A549 cell line as measured by the MTT assay. nih.gov

The table below summarizes the cytotoxic activity of representative compounds containing related structural features.

Compound ClassCell LineIC₅₀ (µM)Reference
Fluorinated SalicylaldiminesA549, HeLaVaried activities reported researchgate.net
4-Anilinoquinazoline DerivativesA549Potent inhibition observed researchgate.net
Imidazolyl Benzamide (IMUEB)A549Dose-dependent cytotoxicity nih.gov
3-Arylcoumarin DerivativesA549IC₅₀ values reported nih.gov

This table is illustrative of activities for structurally related compounds, as direct data for this compound derivatives was not available.

Mechanistic studies on related compounds suggest that derivatives containing substituted aniline (B41778) or benzamide moieties can inhibit cancer cell growth through multiple pathways. One primary mechanism observed is the induction of apoptosis, or programmed cell death. For example, the imidazolyl benzamide derivative IMUEB was found to induce apoptosis in A549 cells, which was confirmed by an increase in the concentration of caspase-3, a key executioner protein in the apoptotic cascade. nih.gov

Another significant mechanism is the disruption of the cell cycle. Flow cytometry analysis revealed that IMUEB arrests the cell cycle in the G1 phase. nih.gov In contrast, certain 3-arylcoumarin derivatives were found to cause cell cycle arrest in the S phase in A549 cells, indicating inhibition of DNA synthesis. nih.gov Furthermore, these coumarin (B35378) compounds were observed to cause a loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov For other classes of compounds, such as anilinoquinazoline (B1252766) derivatives, the mechanism involves the targeted inhibition of specific signaling proteins like the epidermal growth factor receptor (EGFR), which is crucial for cell growth and proliferation. researchgate.net

In Vitro Antimicrobial and Antifungal Activity Evaluations

The presence of both chloro and nitro functional groups on an aromatic ring is a common feature in various compounds investigated for antimicrobial and antifungal properties. Research on heterocyclic compounds incorporating these moieties has demonstrated a broad spectrum of activity.

Hydrazone derivatives featuring a 3-chloro substitution on a phenyl ring, as well as those with 5-nitro-2-furyl substituents, have shown significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella Enteritidis) bacteria. researchgate.net Similarly, studies on 3-chloro monocyclic β-lactams reported potent activity against S. aureus, E. coli, and Pseudomonas aeruginosa. mdpi.com Benzimidazole and benzoxazolinone derivatives containing chloro substitutions have also been synthesized and evaluated, showing promising results against a range of bacteria and fungi, including Candida albicans and Aspergillus niger. nih.govwu.ac.th The minimum inhibitory concentration (MIC) is a key metric used in these studies to quantify the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

The table below presents findings from studies on various heterocyclic derivatives containing chloro and nitro substitutions.

Compound ClassTested Organism(s)Activity/MetricReference
Hydrazone DerivativesE. coli, B. subtilis, S. aureusWide antibacterial activity researchgate.net
3-Chloro Monocyclic β-lactamsS. aureus, E. coli, P. aeruginosaHigh activity observed mdpi.com
5-Chloro-1,3-benzoxazol-2(3H)-one DerivativesVarious bacteria and fungiGood antibacterial & antifungal activity nih.gov
Substituted BenzimidazolesE. coli, S. aureus, C. albicans, A. nigerModerate to potent activity wu.ac.th
1,2,3-Triazole AnaloguesC. albicans, C. tropicalis, A. nigerPromising antifungal activity (MICs reported) mdpi.com

Larvicidal Activity Studies in Laboratory Models

Following a thorough review of existing scientific literature, no studies were identified that investigated the larvicidal activity of this compound or its derivatives. This area remains unexplored, and there is no available data on the efficacy of this class of compounds against common larval models, such as those of mosquitoes.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Based on in vitro data from structurally related compound classes, several structure-activity relationships (SAR) can be inferred. The biological activity of these molecules is highly dependent on the nature and position of substituents on the aromatic rings and the type of heterocyclic scaffold they are attached to.

Future Research Trajectories and Unresolved Challenges for 3 Chloro 5 Nitrobenzylamine Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The current synthesis of 3-chloro-5-nitrobenzylamine and its analogs often relies on multi-step procedures that may involve harsh reagents and generate significant waste. A primary future objective is the development of more efficient and environmentally benign synthetic pathways.

Key Research Objectives:

Direct Amination Strategies: Investigating catalytic methods for the direct amination of 3-chloro-5-nitrobenzyl alcohol or its derivatives would offer a more atom-economical route. This could involve borrowing hydrogen methodologies with ammonia (B1221849) sources, a technique that has shown promise for other benzylamines.

Biocatalytic Approaches: The use of enzymes, such as transaminases, for the synthesis of substituted benzylamines is a rapidly growing field. Future research could focus on identifying or engineering transaminases capable of converting a suitable ketone precursor to this compound with high enantioselectivity.

Flow Chemistry for Nitration and Reduction: Continuous flow processes could offer safer and more controlled conditions for the nitration of chloro-substituted toluenes and the subsequent reduction of the nitro group and benzylic functionalization. This would be particularly advantageous for managing the exothermic nature of nitration reactions.

Catalyst-Free Syntheses: Exploring catalyst-free condensation reactions in sustainable solvents is another promising avenue. sigmaaldrich.com

Potential Synthetic Precursors and Routes:

PrecursorPotential Synthetic RouteKey Challenges
3-Chloro-5-nitrotoluene (B98224)Benzylic bromination followed by aminationControl of side reactions, use of hazardous brominating agents
3-Chloro-5-nitrobenzaldehydeReductive aminationOptimization of reducing agents and reaction conditions
3-Chloro-5-nitrobenzonitrileCatalytic reduction to the amineCatalyst selection and prevention of catalyst poisoning

Exploration of Uncharted Reactivity and Transformation Pathways

The interplay of the electron-withdrawing nitro group and the chloro substituent, along with the nucleophilic amino group, suggests a rich and largely unexplored reactivity profile for this compound.

Areas for Investigation:

Selective Reduction of the Nitro Group: Developing methodologies for the selective reduction of the nitro group to an amino group in the presence of the benzylamine (B48309) moiety would yield the corresponding 3-amino-5-chlorobenzylamine, a potentially valuable building block for heterocyclic synthesis.

Nucleophilic Aromatic Substitution: While the meta-position of the nitro group does not activate the chlorine for nucleophilic aromatic substitution, exploring metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) at the C-Cl bond could lead to a diverse range of derivatives.

Ortho-Functionalization: Palladium-catalyzed C-H activation and functionalization at the positions ortho to the benzylamine group is a powerful tool for elaborating benzylamine scaffolds. chu-lab.org Applying this to this compound could provide access to novel polysubstituted aromatic compounds.

Photochemical Reactions: The nitroaromatic core suggests potential for photochemical transformations, which could be exploited for novel synthetic applications or in the design of photoresponsive materials.

Expansion into Emerging Areas of Chemical Research (e.g., advanced catalysis, smart materials)

The unique electronic and structural features of this compound make it a candidate for applications beyond traditional synthetic chemistry.

Advanced Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts. The electronic tuning provided by the chloro and nitro groups could influence the catalytic activity and selectivity in various transformations.

Smart Materials: Stimuli-responsive materials can change their properties in response to external triggers like light, pH, or temperature. alliedacademies.org The nitro group in this compound makes it a potential building block for photoresponsive materials, where light could be used to induce changes in conformation or trigger the release of a caged molecule. Its derivatives could be incorporated into polymers to create smart hydrogels or films.

Addressing Regiochemical and Stereochemical Control in Complex Syntheses

As with any polysubstituted benzene (B151609) ring, achieving precise regiochemical control during further functionalization is a significant challenge. Similarly, if the benzylic position is further substituted, controlling the stereochemistry becomes crucial.

Future Research Directions:

Directed Ortho-Metalation: Investigating the directing group ability of the benzylamine or a protected form to control the regioselectivity of electrophilic aromatic substitution or metal-catalyzed C-H functionalization.

Asymmetric Synthesis: For derivatives with a chiral center at the benzylic position, developing catalytic asymmetric methods for their synthesis is a key goal. This could involve the asymmetric reduction of a corresponding imine or the kinetic resolution of a racemic mixture. chu-lab.orgresearchgate.net

Stereospecific Nucleophilic Substitution: Exploring reactions that proceed with high stereochemical fidelity, such as stereospecific nucleophilic substitution at the benzylic position of a chiral derivative, would be valuable for accessing enantiopure compounds. acs.org

Leveraging Advanced Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for guiding the rational design of new derivatives and experiments.

Applications of Computational Methods:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into the mechanisms of known and potential reactions of this compound.

Prediction of Spectroscopic and Electronic Properties: Computational methods can predict spectroscopic data (NMR, IR, UV-Vis) and electronic properties (molecular orbital energies, electrostatic potential), which can aid in the characterization of new compounds and in understanding their reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in medicinal chemistry, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build models that correlate the structural features of this compound derivatives with their biological activity, thereby guiding the design of more potent compounds. arabjchem.org

Collaborative Research Initiatives in Chemical Biology and Drug Discovery (Pre-clinical, mechanistic focus)

Substituted benzylamines are prevalent motifs in biologically active compounds, and this compound represents a scaffold for the discovery of new therapeutic agents. nih.govcam.ac.ukopenmedicinalchemistryjournal.comresearchgate.netnih.gov

Potential Therapeutic Areas for Investigation:

Therapeutic AreaRationale
Anticancer Agents Substituted benzylamines have been investigated as inhibitors of enzymes involved in cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3. nih.govcam.ac.ukresearchgate.net
Antimicrobial Agents Novel benzylamine derivatives have shown promise as antimycotic and anti-mycobacterium tuberculosis agents. openmedicinalchemistryjournal.comnih.gov
Neurodegenerative Diseases Benzylamine derivatives have been explored as multifunctional agents for Alzheimer's disease, targeting enzymes like cholinesterases. nih.gov
Enzyme Inhibitors The benzylamine scaffold can be used to design inhibitors for a wide range of enzymes, with the substituents providing specificity and potency. sigmaaldrich.com

Future pre-clinical research should focus on synthesizing libraries of this compound derivatives and screening them for activity in these and other disease areas. Mechanistic studies to identify the biological targets and understand the mode of action of any active compounds will be crucial for their further development.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-nitrobenzylamine, and how can purity be maximized?

The synthesis typically involves nitration and chlorination of benzylamine precursors. A common approach is the nitration of 3-chlorobenzylamine using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Purity optimization includes:

  • Recrystallization from ethanol/water mixtures to remove nitro byproducts.
  • HPLC analysis with UV detection (λ = 254 nm) to confirm >98% purity .
  • Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to avoid over-nitration.

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of:

  • X-ray crystallography for definitive bond-length and angle validation (e.g., C–Cl = 1.73–1.75 Å, C–NO₂ = 1.47 Å) .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) should show aromatic protons at δ 8.2–8.5 ppm (meta to nitro group) and δ 7.4–7.6 ppm (ortho to chlorine) .
  • FT-IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 680 cm⁻¹ (C–Cl stretch) .

Q. What are the key stability considerations for storing this compound?

  • Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and moisture absorption.
  • Avoid prolonged exposure to bases, which may deprotonate the benzylamine group, leading to decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro group as a strong meta-director).
  • Simulate transition states for Cl displacement by nucleophiles (e.g., NH₃), predicting activation energies and regioselectivity .
  • Compare with experimental kinetic data (e.g., second-order rate constants in DMSO) to validate models .

Q. How to resolve contradictions in reported antibacterial activity data for derivatives of this compound?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via LC-MS and elemental analysis.
  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines against S. aureus and E. coli .
  • Structural analogs : Compare substituent effects; e.g., replacing the nitro group with CF₃ alters electron-withdrawing capacity and bioactivity .

Q. What advanced techniques characterize the electronic effects of the nitro and chloro substituents in this compound?

  • Cyclic voltammetry to measure reduction potentials of the nitro group (–0.8 to –1.2 V vs. Ag/AgCl in acetonitrile).
  • UV-Vis spectroscopy to assess charge-transfer transitions (e.g., λₐᵦₛ = 320 nm for nitro→benzene transitions) .
  • Hammett substituent constants (σₘ for Cl = 0.37, σₚ for NO₂ = 1.27) to quantify electronic contributions .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

  • Post-synthetic modification : React the amine group with aldehyde-functionalized linkers (e.g., terephthalaldehyde) to form imine bonds.
  • Coordination chemistry : Use the nitro group as a weak ligand for transition metals (e.g., Cu²⁺) under reflux in DMF .
  • Characterize MOF porosity via BET surface area analysis (expected surface area: 300–500 m²/g) .

Methodological Considerations

Q. How to design a kinetic study for the hydrolysis of this compound?

  • Use HPLC or conductivity measurements to track Cl⁻ release under varying pH (4–10) and temperatures (25–60°C).
  • Apply Eyring plots to determine ΔH‡ and ΔS‡ for hydrolysis.
  • Compare with analogous compounds (e.g., 3-Bromo-5-nitrobenzylamine) to assess halogen leaving-group effects .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • LC-HRMS (Q-TOF) with C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify byproducts (e.g., dechlorinated analogs).
  • GC-MS headspace analysis for volatile impurities (e.g., residual solvents) .

Safety and Handling

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe²⁺/HCl) before disposal .

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